molecular formula C69H134O6 B125710 Tribehenin CAS No. 18641-57-1

Tribehenin

Cat. No. B125710
CAS RN: 18641-57-1
M. Wt: 1059.8 g/mol
InChI Key: DMBUODUULYCPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribehenin is a triglyceride that is commonly used in various applications, including cosmetics and pharmaceuticals. It is not directly discussed in the provided papers, but the synthesis and structural analysis of related compounds can offer insights into the chemical behavior and properties of tribehenin.

Synthesis Analysis

The synthesis of complex organic compounds often involves catalytic processes that enable the formation of specific molecular structures. For instance, the synthesis of tribenzo[b,d,f]azepines is achieved through a palladium-catalyzed C-H activation/dual coupling reaction, starting from 2-iodobiphenyls and 2-bromoanilines . This method demonstrates the efficiency of using metal-catalyzed reactions to construct intricate molecular architectures, which could be analogous to the synthesis of tribehenin from simpler organic molecules.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their function and properties. The paper on the synthesis and crystal structure of Tribenzyltin Ester of 4-Pyridinecarboxylic Acid provides detailed information on the crystallographic data of a tin-based compound . Although this compound is not tribehenin, the methodology used for determining the crystal structure, such as X-ray single crystal diffraction, is relevant for analyzing the molecular structure of tribehenin.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of new structures with different properties. The synthesis of tribenzosilepins from terphenyls and dihydrosilanes through a double sila-Friedel-Crafts reaction is an example of how specific conditions and reagents can be used to create new compounds . This type of reaction analysis is important for understanding the potential chemical reactions that tribehenin could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss tribehenin, they do offer insights into the properties of structurally related compounds. For example, the orthorhombic crystal structure and the trigonal bipyramidal coordination of tin atoms in the Tribenzyltin Ester of 4-Pyridinecarboxylic Acid suggest a level of molecular rigidity and stability that could be extrapolated to understand the physical properties of tribehenin . Similarly, the synthesis of tribenzosilepins indicates the potential for modifying the physical properties of related compounds by extending the backbone π-system .

Scientific Research Applications

Structural and Thermal Characterization

Tribehenin's polymorphism, specifically the structural and thermal behaviors of glyceryl behenate mixtures like Compritol®, has been a subject of research. Studies have focused on understanding the crystallization behavior of these mixtures due to their extensive use in drug delivery. Notably, the mixture's polymorphism does not simply result from individual behaviors but is significantly influenced by the composition of the mixture, particularly the presence of monobehenin. It's crucial to maintain a certain ratio of monobehenin to achieve the typical structural organization and thermal behavior of such excipients, implying that mixing with other pharmaceutical ingredients that can trap monoglycerides might alter the equilibrium present in the pure excipient (Pivette et al., 2014).

Another study delved into the physical and thermal properties of glyceryl behenate (Compritol 888 ATO), a substance used as a sustained-release matrix in pharmaceutical applications. The research characterized all polymorphs formed in glyceryl behenate through different thermal treatments and identified each lamellar phase observed in the substance by using well-controlled mixtures of mono-, di-, and tribehenate. This study provided insights into the influence of the crystallization rate on the formation of preferential polymorphs in glyceryl behenate, highlighting the possibility of favoring specific polymorphs by altering the crystallization rate (Brubach et al., 2007).

Carrier Systems for Nucleic Acids

Tribehenin has also been explored as a component in nanocarriers for nucleic acids. Solid lipid nanoparticles (SLNs) using tribehenin and monoolein aqueous dispersions (MADs) were studied as potential carriers. The cationic character of these carriers was achieved by adding cationic surfactants, and the formulations were characterized for size, morphology, charge properties, and cytotoxicity. These studies indicated that such lipid-based nanosystems are promising carriers for nucleic acids, with potential applications in in vitro transfection and possibly in vivo delivery of nucleic acids, although improvements in the formulations are necessary for enhanced efficiency (Cortesi et al., 2014).

Safety And Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated the scientific data and concluded that Tribehenin was safe to be used in cosmetics and personal care products . Tribehenin at 0.38% in products was also negative in repeat insult patch tests .

Future Directions

Tribehenin is found in both animal and vegetable fats and oils, including tallow, palm-nut, and coconut oils . It is especially helpful when creating anhydrous systems like soft solid antiperspirants and lip salves . As a very soft and amorphous (non-crystalline) wax, it can be used to change the characteristics of other waxes by reducing rigidity and crystallinity and softening their structure . This suggests potential future applications in various cosmetic and personal care products.

properties

IUPAC Name

2,3-di(docosanoyloxy)propyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUODUULYCPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H134O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171900
Record name Behenic acid, 1,2,3-propanetriol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1059.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:0/22:0/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0046381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tribehenin

CAS RN

18641-57-1
Record name Glyceryl tribehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18641-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Behenic acid, 1,2,3-propanetriol ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Behenic acid, 1,2,3-propanetriol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl tridocosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBEHENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(22:0/22:0/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0046381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82.5 °C
Record name TG(22:0/22:0/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0046381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tribehenin
Reactant of Route 2
Reactant of Route 2
Tribehenin
Reactant of Route 3
Reactant of Route 3
Tribehenin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tribehenin
Reactant of Route 5
Reactant of Route 5
Tribehenin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tribehenin

Citations

For This Compound
486
Citations
W Johnson Jr - International Journal of Toxicology, 2001 - europepmc.org
Triesters of glycerin and aliphatic acids, known generically as glyceryl triesters and specifically as Trilaurin, etc., are used in cosmetic products as occlusive skin-conditioning agents and/…
Number of citations: 33 europepmc.org
L Zhang, Z Chen, Q Zhang, H Li, X Li… - European Journal of …, 2022 - Wiley Online Library
In consideration of the higher melting points and beneficial physiological functions of behenic acid, the effects of high purity monobehenin (MB) and tribehenin (BBB) as crystallization …
Number of citations: 1 onlinelibrary.wiley.com
B Abdalla, I Christianti, P Wassell - International Journal of …, 2021 - Wiley Online Library
… , and to understand if longer trisaturated material (Tribehenin), could influence total fry life, … based + Tribehenin) achieving up to 146 fry-cycles, suggesting Tribehenin may apparently …
Number of citations: 2 ifst.onlinelibrary.wiley.com
JH Whittam, HL Rosano, A Garuba… - Colloid and Interface …, 2012 - books.google.com
… and tribehenin alter this transformation time. Small quantities of the LMTGI enhance the stability of the tribehenin … When trilaurin was used as the LMTGI in tribehenin and aged at 65 C. a …
Number of citations: 0 books.google.com
P Pivette, V Faivre, JB Brubach, G Daste… - Chemistry and Physics …, 2014 - Elsevier
… From our data, it is worth noting that recrystallization process of tribehenin in the more stable β variety upon heating of the binary dibehenin/tribehenin mixture, is no longer observed in …
Number of citations: 27 www.sciencedirect.com
E Esposito, M Fantin, M Marti, M Drechsler… - Pharmaceutical …, 2008 - Springer
… ) and was alternatively constituted of pure tribehenin, pure tristearin, pure monostearin, tristearin/monostearin 2:1 w/w, tristearin/tricaprin 2:1 or 3:1 w/w, tribehenin/tricaprin 2:1 or 3:1 w/w…
Number of citations: 204 link.springer.com
S Ramamirtham, A Shahin, MG Basavaraj… - Journal of the American …, 2017 - Springer
… In this work the effect of uniform (linear) cooling rates on the size and shape of tribehenin (fat) clusters in isopropyl myristate (oil) was studied. The state of the fat–oil mixtures was …
Number of citations: 4 link.springer.com
S Parkash, JMV Blanshard - Spectrochimica Acta Part A: Molecular …, 1975 - Elsevier
Authentic ir spectra have been obtained in the region 2·5–40μ of ultra-pure trilaurin, tripalmitin, tristearin, tribehenin, triolein, trierucin and 2-capryl-distearin, in the liquid and crystalline …
Number of citations: 6 www.sciencedirect.com
JH Whittam, HL Rosano - Journal of the American Oil Chemists' …, 1975 - Wiley Online Library
… These results (Table II) indicate that the energy of activation is highest for the most stable a-phase (tribehenin). The magnitude of the energy of activation (10-228 kcal/mole)is …
Number of citations: 35 aocs.onlinelibrary.wiley.com
W Johnson Jr - Int J Toxicol, 2001
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.